1-(4-Bromo-2-methylbenzyl)piperazine

Descripción general

Descripción

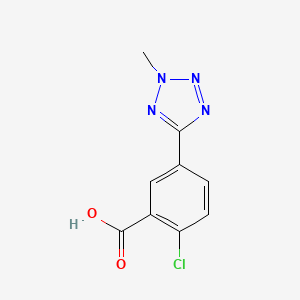

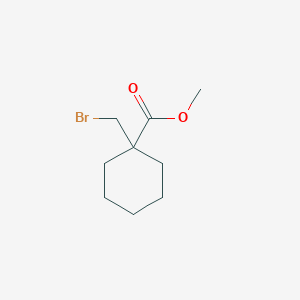

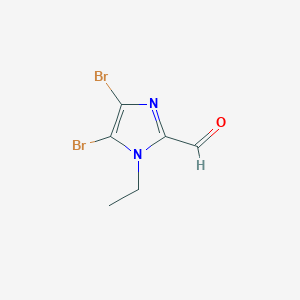

“1-(4-Bromo-2-methylbenzyl)piperazine” is an organic compound with the molecular formula C13H18Br2N2 . It has a molar mass of 351.11 g/mol. It appears as a white to off-white crystalline powder.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing two nitrogen atoms . The compound is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 329.4±27.0 °C at 760 mmHg, and a flash point of 153.0±23.7 °C . It is soluble in DMSO, methanol, and ethanol, but is insoluble in water.

Aplicaciones Científicas De Investigación

Antibacterial Activities

1-(4-Bromo-2-methylbenzyl)piperazine derivatives have shown promising results in the field of antibacterial activities. Studies have demonstrated the effectiveness of 1,4-disubstituted piperazines, including variants similar to this compound, as potent antibacterial agents against resistant strains of Staphylococcus aureus. These compounds exhibit enhanced antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains, indicating their potential as novel antibiotics (Shroff et al., 2022).

Spectroscopic Analysis

Spectroscopic investigations, such as FT-IR, FT-Raman, UV, and NMR, have been conducted on 1-(4-Methylbenzyl) piperazine, a close relative of this compound. These studies are crucial for understanding the molecular structure, charge distribution, and electronic properties, which are essential for pharmaceutical and chemical applications (Subashini & Periandy, 2017).

Antiproliferative and Differentiation Properties

Research has identified certain piperazine derivatives, including those structurally related to this compound, as having antiproliferative properties against human chronic myelogenous leukemia cells. These compounds have shown potential in inducing erythroid differentiation, which is significant in cancer treatment and research (Saab et al., 2013).

Antiplatelet Aggregation Activity

Piperazine analogues, similar to this compound, have been evaluated for their antiplatelet aggregation activity. These compounds have shown promising results as potential treatments for cardiovascular diseases (Youssef et al., 2011).

Spectral and Electrochemical Properties

The spectral and electrochemical properties of piperazine derivatives have been explored. Studies have shown that these compounds, including those structurally related to this compound, exhibit distinct electrochemical behaviors, which are valuable in various scientific applications (Amudha et al., 1999).

Safety and Hazards

“1-(4-Bromo-2-methylbenzyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place with the container kept tightly closed .

Mecanismo De Acción

- The primary targets of 1-(4-Bromo-2-methylbenzyl)piperazine are parasites . It is commonly used as an anthelmintic agent to treat infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) .

- This hyperpolarization results in flaccid paralysis of the worm, rendering it immobile and facilitating its removal from the host .

- By blocking acetylcholine, the compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis .

- These pharmacokinetic properties impact its bioavailability .

Target of Action

Mode of Action

- acts as a GABA receptor agonist . It specifically binds to muscle membrane GABA receptors , leading to hyperpolarization of nerve endings.

Biochemical Pathways

Pharmacokinetics

- After administration, This compound enters the systemic circulation. It is partly oxidized and partly eliminated unchanged. The compound’s distribution in the body is not equally successful in clinical experience. It undergoes partial oxidation. Some of it is eliminated unchanged.

Propiedades

IUPAC Name |

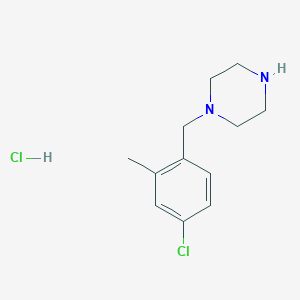

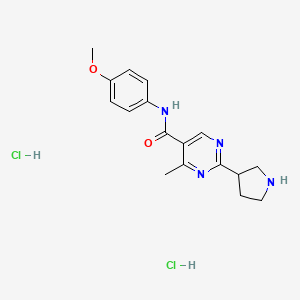

1-[(4-chloro-2-methylphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15;/h2-3,8,14H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTINTJLWITEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)